molecular formula C15H17FO3 B8406623 4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester

4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester

Cat. No. B8406623
M. Wt: 264.29 g/mol
InChI Key: IQGOUMLIFNDAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C15H17FO3 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

methyl 4-(2-fluorobenzoyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H17FO3/c1-19-15(18)11-8-6-10(7-9-11)14(17)12-4-2-3-5-13(12)16/h2-5,10-11H,6-9H2,1H3

InChI Key

IQGOUMLIFNDAMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven dried 1 neck round bottom flask with reflux condenser and stirbar, trans-4-carbomethoxycyclohexane-1-carboxylic acid (840 mg; 4.5 mmol) was heated to reflux in the presence of 15 mL thionyl chloride. After 3 hours reflux, mixture cooled to 40° C. under nitrogen flow, and excess thionyl chloride was removed at reduced pressure. Residue was taken up in 5 mL of dry tetrahydrofuran and added to a 0° C. mixture of 2-fluorophenylzinc iodide (9.0 mL; 4.5 mmol), tetrakis(triphenylphospine)palladium (0) (272 mg; 0.2 mmol) in 10 mL anhydrous tetrahydrofuran. Mixture was allowed to warm to room temperature over 16 hours. Reaction was quenched with 6 mL 1N HCl and ethyl acetate was taken in. Organics separated and aqueous re-extracted with 20 mL ethyl acetate. Combined organics were washed with sat. NaHCO3, water, brine and dried over MgSO4. Material was purified via flash silica plug (10:1) using 15% ethyl acetate in hexanes isocratic to give 800 mg of title compound. (67% yield)
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(triphenylphospine)palladium (0)
Quantity
272 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
67%

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